N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a phenylethyl group, a thienyl group, and a trifluoromethyl group attached to a pyrimidinyl ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring can be synthesized through a condensation reaction involving appropriate precursors such as thiourea and β-diketones.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C19H16F3N3OS2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3OS2/c1-12(13-6-3-2-4-7-13)23-17(26)11-28-18-24-14(15-8-5-9-27-15)10-16(25-18)19(20,21)22/h2-10,12H,11H2,1H3,(H,23,26) |
InChI Key |
KNWSMJIBSBKYNK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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